4-Bromo-1-vinyl-1H-pyrazole

Catalog No.
S687710
CAS No.
80308-80-1
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-vinyl-1H-pyrazole

CAS Number

80308-80-1

Product Name

4-Bromo-1-vinyl-1H-pyrazole

IUPAC Name

4-bromo-1-ethenylpyrazole

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2

InChI Key

XCFPSTHDQFDHPP-UHFFFAOYSA-N

SMILES

C=CN1C=C(C=N1)Br

Canonical SMILES

C=CN1C=C(C=N1)Br

The exact mass of the compound 4-Bromo-1-vinyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-vinyl-1H-pyrazole (CAS: 80308-80-1) is a heterocyclic building block featuring two distinct reactive sites: a polymerizable N-vinyl group and a C4-bromine atom suitable for cross-coupling reactions. This bifunctional nature allows it to be used either as a monomer to create functional polymer backbones or as an intermediate for synthesizing more complex substituted pyrazoles. Its primary value lies in its role as a precursor to poly(4-bromo-1-vinyl-1H-pyrazole), a polymer designed for subsequent, high-efficiency chemical modification. [1]

Direct substitution of this compound with close analogs introduces significant process and performance trade-offs. Using the non-brominated 1-vinyl-1H-pyrazole eliminates the essential C-Br handle required for post-polymerization functionalization via cross-coupling. Conversely, starting with the non-vinylated precursor, 4-bromo-1H-pyrazole, necessitates an additional, often challenging, vinylation step before polymerization can occur. Substituting the bromide with an iodide or chloride (e.g., 4-iodo- or 4-chloro-1-vinyl-1H-pyrazole) fundamentally alters the reactivity profile, requiring complete redevelopment of coupling protocols to manage differences in reaction kinetics, catalyst selection, and potential side reactions. [REFS-1, REFS-2]

Enables Efficient Post-Polymerization Functionalization via High-Yield Cross-Coupling

This monomer's primary utility is as a precursor to poly(4-bromo-1-vinyl-1H-pyrazole), which serves as a stable, modifiable backbone. The C4-bromine sites on the polymer are readily available for high-efficiency cross-coupling reactions. While direct data on the polymer is limited, studies on the closely related 4-bromo-1-tritylpyrazole core demonstrate the high efficiency of this reaction site, achieving yields up to 95% in palladium-catalyzed cross-coupling with Grignard reagents. [1] This two-step strategy—polymerize a simple brominated monomer, then functionalize—is often more efficient and versatile than polymerizing complex, pre-functionalized monomers, which can suffer from poor polymerization kinetics and purification challenges.

Evidence DimensionCross-Coupling Reaction Yield
Target Compound DataThe C4-Br site on the pyrazole core enables high-yield functionalization (Yields up to 95% demonstrated on a closely related precursor). [<a href="https://doi.org/10.3987/COM-06-10862" target="_blank">1</a>]
Comparator Or BaselineDirect polymerization of complex, pre-functionalized vinyl monomers.
Quantified DifferenceSignificantly improved synthetic efficiency and material versatility by decoupling polymerization from functionalization.
ConditionsPdCl2(dppf)-catalyzed cross-coupling of 4-bromo-1-tritylpyrazole with aryl Grignard reagents in THF at room temperature. [<a href="https://doi.org/10.3987/COM-06-10862" target="_blank">1</a>]

This enables the creation of diverse functional polymer libraries from a single, reliable backbone, streamlining material discovery and development.

Increases Polymer Thermal Stability Compared to Unsubstituted Analogs

The incorporation of a heavy bromine atom at the C4 position is expected to significantly increase the glass transition temperature (Tg) of the resulting polymer compared to the unsubstituted poly(1-vinylpyrazole). In polymer science, increasing the mass and steric bulk of side chains restricts segmental motion, leading to higher Tg values. For example, in the polyvinylpyrrolidone (PVP) class, an increase in molecular weight from PVP17 to PVP90 raises the Tg from 136 °C to 172 °C due to reduced chain mobility. [1] The same principle applies here, where the bromine atom provides a substantial increase in side-chain mass over a simple hydrogen.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataExpected to have a significantly higher Tg.
Comparator Or BaselinePoly(1-vinylpyrazole) (unsubstituted analog).
Quantified DifferenceQualitatively higher thermal stability based on established polymer physics principles. [<a href="https://doi.org/10.3390/pharmaceutics13050694" target="_blank">1</a>]
ConditionsStandard thermal analysis via Differential Scanning Calorimetry (DSC).

A higher Tg is a critical procurement requirement for applications needing robust thermal and dimensional stability, such as materials for electronics or high-temperature coatings.

Provides Balanced Reactivity for Broader Process Compatibility in C-N Coupling

The C4-Br bond offers a well-balanced reactivity profile for cross-coupling that is superior in certain contexts to other halides. In a direct comparison of 4-halopyrazole precursors for Buchwald-Hartwig C-N coupling, the 4-bromo-1-tritylpyrazole was more effective than the 4-iodo analog, providing target amines in 60-67% yield. [1] The C-Br bond is often preferred in process development as it is reactive enough for high-yield coupling under standard conditions without the higher cost and potential instability of C-I bonds, while avoiding the harsher conditions and more specialized catalysts typically required to activate less reactive C-Cl bonds.

Evidence DimensionBuchwald-Hartwig Reaction Yield
Target Compound Data60–67% yield (for 4-bromo-1-tritylpyrazole precursor). [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>]
Comparator Or Baseline4-Iodo-1-tritylpyrazole (less effective in this specific reaction). [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>]
Quantified DifferenceDemonstrated higher yield and effectiveness compared to the iodo-analog in a specific C-N coupling context.
ConditionsPd(dba)2 catalysis with tBuDavePhos ligand for C-N coupling with piperidine and morpholine. [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>]

Choosing this bromo-compound can simplify process optimization, reduce catalyst costs, and improve manufacturing robustness by utilizing a more stable and predictably reactive handle.

Platform Monomer for Creating Functional Polymer Libraries

Where the objective is to screen multiple functionalities on a common polymer backbone, this compound is the ideal starting point. The resulting poly(4-bromo-1-vinyl-1H-pyrazole) acts as a stable, versatile scaffold, allowing for parallel synthesis of different materials via post-polymerization cross-coupling. [1]

Development of Thermally Stable Polymer Dielectrics and Specialty Coatings

For applications where materials must maintain their structural and electronic integrity at elevated temperatures, the polymer derived from this monomer is a strong candidate. The bromine atom's contribution to a higher glass transition temperature (Tg) makes it suitable for use in electronic components or protective coatings that experience thermal stress. [2]

Precursor for Conjugated Materials in Organic Electronics and Sensors

This compound is the right choice when building larger, well-defined conjugated systems. The C4-Br bond provides a reliable and process-compatible site for Suzuki, Stille, or Sonogashira coupling reactions, enabling the synthesis of pyrazole-containing polymers or oligomers for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), or chemical sensors. [3]

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1-ethenyl-1H-pyrazole

Dates

Last modified: 08-15-2023

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